molecular formula C8H7N5 B3047714 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine CAS No. 143261-63-6

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B3047714
CAS No.: 143261-63-6
M. Wt: 173.17 g/mol
InChI Key: XDOWEJICGSZQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine and its derivatives have been extensively studied for their crystal structures. For instance, a study on a related compound demonstrated the formation of crystals with monoclinic symmetry, indicating the potential of these compounds in crystal engineering and structure determination. The detailed analysis of hydrogen bonding patterns and molecular packing in these crystals can provide insights into the design of new materials with specific properties (Dolzhenko et al., 2011).

High-Energy Materials

The synthesis and characterization of high-energy materials derived from this compound have been reported. Such compounds have shown exceptional properties like high melting points and significant enthalpy of formation, making them candidates for the development of new high-energy materials (Chapyshev & Korchagin, 2017).

Molecular Structure and Electronic Properties

Research involving s-triazine derivatives incorporating various moieties has contributed to our understanding of molecular structure and electronic properties. Investigations using X-ray crystallography combined with Hirshfeld and DFT calculations have provided valuable information on intermolecular interactions and electronic properties of these compounds, which is crucial for their applications in materials science and molecular electronics (Shawish et al., 2021).

Lanthanide Complexation for Separation Science

The study of new terdentate ligands containing two 1,3,5-triazine moieties has highlighted their potential in the selective extraction of metal ions, such as lanthanides, from mixtures. This research is particularly relevant for separation science, where the efficient and selective recovery of valuable elements is crucial (Drew et al., 2004).

Photophysical Properties in Materials Chemistry

Coordination polymers based on donor-acceptor mix-ligand systems, including this compound, have been synthesized and characterized for their photophysical properties. These studies are foundational for the development of new materials with potential applications in optoelectronics and photovoltaics (Qian et al., 2020).

Properties

IUPAC Name

4-pyridin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWEJICGSZQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566385
Record name 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143261-63-6
Record name 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 3
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.